molecular formula C16H16BrMgN B6333934 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187163-69-4

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333934
CAS No.: 1187163-69-4
M. Wt: 326.51 g/mol
InChI Key: ZDMIFDSVQOSDOJ-UHFFFAOYSA-M
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Description

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)bromobenzene with magnesium in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.

Scientific Research Applications

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide is used in various scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium chloride
  • 3-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide
  • 2-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide

Uniqueness

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide is unique due to its specific structure, which allows for the introduction of the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into target molecules. This makes it particularly useful in the synthesis of compounds with specific structural requirements.

Properties

IUPAC Name

magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h2-9H,10-13H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMIFDSVQOSDOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=[C-]C=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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